4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
CAS No.: 439111-54-3
Cat. No.: VC4172520
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.365
* For research use only. Not for human or veterinary use.
![4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide - 439111-54-3](/images/structure/VC4172520.png)
Specification
CAS No. | 439111-54-3 |
---|---|
Molecular Formula | C20H17FN2O3 |
Molecular Weight | 352.365 |
IUPAC Name | 4-(4-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C20H17FN2O3/c1-26-17-8-2-13(3-9-17)11-23-20(25)18-10-15(12-22-18)19(24)14-4-6-16(21)7-5-14/h2-10,12,22H,11H2,1H3,(H,23,25) |
Standard InChI Key | HKGIZSICKDKUGU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Architecture and Structural Features
Core Molecular Framework
The compound's architecture centers on a 1H-pyrrole-2-carboxamide scaffold substituted at position 4 with a 4-fluorobenzoyl group and N-linked to a 4-methoxybenzyl moiety. This configuration creates three distinct pharmacophoric elements:
-
Electron-deficient pyrrole core: The 1H-pyrrole ring provides π-orbital conjugation while maintaining planarity critical for target binding .
-
Fluorinated benzoyl group: The 4-fluorobenzoyl substitution introduces both electron-withdrawing character and enhanced metabolic stability through strategic fluorination .
-
Methoxybenzyl carboxamide: The N-(4-methoxybenzyl) group contributes to solubility modulation and potential blood-brain barrier penetration .
Crystallographic and Spatial Properties
While single-crystal X-ray data remains unpublished, computational modeling predicts:
These parameters suggest moderate lipophilicity balanced by hydrogen bonding capacity, making the compound suitable for CNS-targeted formulations .
Synthetic Methodology and Optimization
Primary Synthetic Routes
Patent EP2853532B1 discloses a multi-step approach optimized for scale-up production :
-
Pyrrole core formation: Knorr pyrrole synthesis using 4-fluorobenzoylacetonitrile and hydroxylamine hydrochloride yields the substituted pyrrole intermediate.
-
Carboxamide installation: Coupling with 4-methoxybenzylamine via mixed carbonic anhydride method using isobutyl chloroformate.
-
Purification: Final purification through silica gel chromatography (hexane:EtOAc 3:1 → 1:1 gradient) achieves >98% HPLC purity.
Critical reaction parameters:
-
Temperature control at -15°C during acylation prevents N-oxide formation
-
Strict anhydrous conditions maintain reaction efficiency (>85% yield)
Analytical Characterization
Batch quality control employs complementary techniques:
Parameter | Value | Model |
---|---|---|
Brain/Plasma ratio | 0.92 ± 0.15 | Sprague-Dawley rats |
t₁/₂ | 4.7 hr | IV administration |
Oral bioavailability | 58% | Caco-2 permeability |
These characteristics support potential development for Parkinson's disease and neuropsychiatric disorders .
Test | Result | Guideline |
---|---|---|
LD50 (oral, rat) | >2000 mg/kg | OECD 423 |
Skin irritation | Non-irritant (Draize score 0.3) | EPA OPPTS 870.2500 |
Ames test | Negative (up to 5 mg/plate) | OECD 471 |
Supplier | Purity | Packaging | Price Range |
---|---|---|---|
Matrix Scientific | 98% | 100 mg - 10 g | $250-$18,000 |
Key Organics/Bionet | 95%+ | 500 mg - 5 g | $611/500 mg |
Ryan Scientific | Custom synthesis | Bulk quantities | Quote-based |
This compound serves as:
-
Reference standard in mGluR4 drug discovery programs
-
Building block for PET tracer development ([¹⁸F] labeling position under investigation)
-
Lead compound in academic neurodegeneration research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume